Illudin S

Overview

Description

Synthesis Analysis

Illudin S is a natural product produced by some mushrooms . The production process for Illudin S has been optimized using high-speed countercurrent chromatography . The optimal condition of hexane/ethyl acetate/methanol/water (1/5/1/5, v/v/v/v) was used to obtain pure Illudin S from a crude extract .

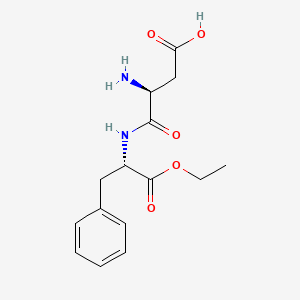

Molecular Structure Analysis

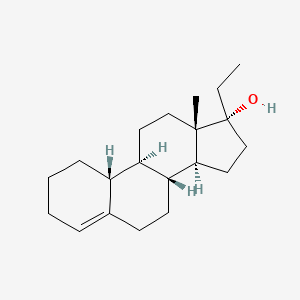

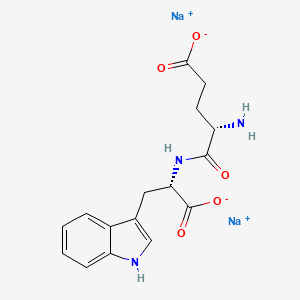

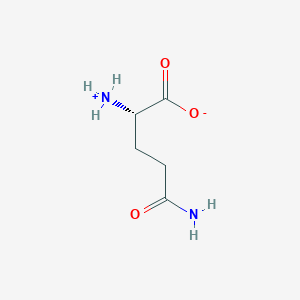

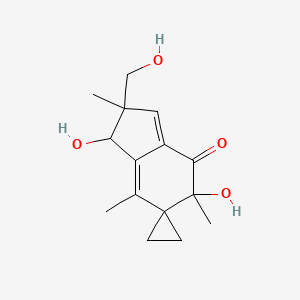

Illudin S has a chemical formula of C15H20O4 and a molecular weight of 264.32 . It contains a total of 41 bonds, including 21 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, and various ring structures .

Chemical Reactions Analysis

Illudin S is known to inhibit DNA synthesis from thymidine . It has been found that Illudin S can alkylate DNA, RNA, and proteins via opening of the spirocyclopropane and thereby induce apoptotic cell death .

Scientific Research Applications

Antitumor and Antiviral Activities

Illudin S, a natural sesquiterpene analog found in mushrooms such as Omphalotus japonicus and illudens, has strong antitumor and antiviral activities . These compounds are highly effective against various drug-resistant cancers .

Cytotoxicity

Illudin S shows extreme cytotoxicity in in vitro assays . It’s toxic to most tumor cells after prolonged exposure (≥ 48 hr), but with shorter exposure times (≥2 hr), it shows selective toxicity for human myelocytic leukemia and epidermoid, lung, ovarian, and breast carcinoma cells of various species of origin .

Cell Cycle Blockage

Cytokinetic studies have shown that Illudin S causes a complete block at the G1-S phase interface of the cell cycle . This suggests a primary effect on DNA synthesis .

Anticancer Antibiotic Properties

Illudins, including Illudin S, are a family of sesquiterpenes produced by some mushrooms. They have anticancer antibiotic properties and show selective toxicity for myelocytic leukemia and other carcinoma cells .

Production Process Optimization

There has been research into optimizing the production process for Illudin S. For example, high-speed countercurrent chromatography has been applied for the preparative purification of Illudin S from mushroom extract . This method represents a significant improvement over complicated techniques for the purification of Illudin S from natural materials .

Base Molecule for New Anticancer Agents

Illudin S serves as an important base molecule for the development of new anticancer agents due to its strong activity against some resistant tumor cell lines . A semisynthetic derivative of Illudin S, Irofulven, has entered phase II clinical trials for the treatment of castration-resistant metastatic prostate cancer .

Mechanism of Action

Target of Action

Illudin S, a natural sesquiterpene, primarily targets deoxyribonucleic acid (DNA) . It exhibits selective toxicity for myelocytic leukemia and other carcinoma cells . Illudin S inhibits DNA synthesis from thymidine .

Mode of Action

Illudin S interacts with its target, DNA, by inhibiting in vivo DNA synthesis from thymidine . Ribonucleic acid (RNA) synthesis is also inhibited, but only at a concentration of Illudin S that is 10 times that which inhibited DNA synthesis . The rate of protein synthesis remains the same except for a brief initial inhibition .

Biochemical Pathways

Illudin S affects the DNA synthesis pathway, causing a blockage at the G1-S phase interface of the cell cycle . It also induces DNA lesions that are ignored by global repair and are exclusively processed by transcription- and replication-coupled repair pathways . Illudin S is capable of reacting directly with thiols via Michael-type addition to the α,β-unsaturated ketone .

Pharmacokinetics

Illudin S undergoes extensive metabolism, and urinary excretion is the principal route of elimination of metabolites from the body . The plasma radioactivity of Illudin S declines with a distribution phase followed by a long elimination and is measurable up to 144 hours . In plasma, parent Illudin S represents 0.2% of total radioactivity AUC (0-t) .

Result of Action

The result of Illudin S’s action is the inhibition of DNA synthesis, leading to a blockage at the G1-S phase interface of the cell cycle . This causes a rapid halt to DNA replication and transcription, leading to the activation of the replication stress response and the accumulation of DNA damage .

Action Environment

The action of Illudin S can be influenced by environmental factors such as the presence of certain enzymes and the physiological state of the cells. For instance, Illudin S demonstrates 40–600 times higher genotoxic activities than the semisynthetic acylfulvenes studied; it was positive in the SCE test even at a concentration of 0.3 nM . The cytotoxicity of Illudin S is based on an energy-dependent transport mechanism present in sensitive cells, but absent in cells relatively resistant to Illudin S .

Safety and Hazards

Illudin S is highly toxic and precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

(1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLLIYKVDWPHJI-RDBSUJKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031301 | |

| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Illudin S | |

CAS RN |

1149-99-1 | |

| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Illudin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Illudin S | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILLUDIN S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWJ0GY2H7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Illudin S, and how does it exert its cytotoxic effects?

A1: Illudin S primarily inhibits Deoxyribonucleic acid (DNA) synthesis. [] While the exact mechanism remains unclear, evidence suggests that Illudin S may interfere with a pathway of DNA synthesis that does not rely on deoxyribonucleoside triphosphates, the conventional building blocks used by DNA polymerase. [] This disruption of DNA replication ultimately leads to cell death. [, , ]

Q2: How does the interaction of Illudin S with glutathione contribute to its toxicity?

A3: Illudin S reacts with glutathione, a crucial cellular antioxidant, in a pH-dependent manner. [] This reaction leads to the depletion of glutathione, potentially making cells more susceptible to oxidative stress and damage, ultimately contributing to its toxicity. []

Q3: What is the molecular formula and weight of Illudin S?

A5: While the provided abstracts don't explicitly state the molecular formula and weight of Illudin S, they do mention it is a sesquiterpene. [, , ] Sesquiterpenes are a class of terpenes with a general formula of C15H24. Further research in chemical databases or literature would be required to confirm the exact molecular formula and weight of Illudin S.

Q4: Is there any spectroscopic data available to confirm the structure of Illudin S?

A6: Yes, the absolute configuration of Illudin S was determined using X-ray crystallography and the Bijvoet method. [] Furthermore, studies have utilized nuclear magnetic resonance (NMR) spectroscopy to analyze and confirm the structure of Illudin S and its metabolites. [, ]

Q5: How do structural modifications of Illudin S, specifically the creation of Acylfulvene analogues, impact its biological activity and toxicity?

A7: Acylfulvenes, semisynthetic derivatives of Illudin S, exhibit improved cytotoxic selectivity profiles compared to the parent compound. [] While Illudin S shows high toxicity, Acylfulvenes demonstrate a wider therapeutic window in preclinical models. [] These differences arise from variations in their reactivity, activation pathways, and interactions with cellular targets. [, ]

Q6: What is the significance of the ketone group in Illudin S for its cytotoxic activity?

A8: Comparing Illudin S and Illudin M to dihydroilludin M revealed that the ketone group is essential for cytotoxicity. [] Dihydroilludin M, lacking the ketone, was significantly less toxic, indicating the ketone plays a critical role in its mechanism of action. []

Q7: How does the introduction of a hydroxymethyl group in (Hydroxymethyl)acylfulvene (HMAF) affect its antitumor properties?

A9: (Hydroxymethyl)acylfulvene (HMAF), created by adding a hydroxymethyl group to Acylfulvene, demonstrates greater toxicity to HL60 cells compared to Acylfulvene but lower toxicity than Illudin S. [] This modification highlights how subtle structural changes can fine-tune the compound's biological activity.

Q8: Are there any specific challenges in formulating Illudin S or its analogues for therapeutic use?

A10: While the provided abstracts don't directly address formulation challenges, the reactivity of Illudin S, particularly its interaction with thiols like glutathione, [] suggests potential stability issues. Further research is necessary to understand how to formulate Illudin S or its analogues to overcome these challenges and ensure optimal delivery and efficacy.

Q9: What are the primary routes of metabolism and excretion of Illudin S in the body?

A11: Studies in rats revealed that Illudin S undergoes metabolism to form various metabolites, including cyclopropane ring-cleavage products. [, ] Urinary excretion plays a major role in eliminating these metabolites. [, ] Further research is needed to fully elucidate the metabolic pathways and excretion profiles in humans.

Q10: How does the pharmacokinetic profile of Irofulven, a semisynthetic Illudin S analogue, contribute to its antitumor activity?

A12: Irofulven exhibits a favorable pharmacokinetic profile with a long elimination half-life, allowing for sustained exposure in vivo. [] Its primary route of elimination is through metabolism and urinary excretion. [] This sustained exposure likely contributes to its enhanced antitumor activity compared to Illudin S.

Q11: What cell lines are particularly sensitive to the cytotoxic effects of Illudin S and its analogues?

A13: Illudin S and its derivatives have shown potent activity against various human cancer cell lines in vitro. Myeloid and T-lymphocyte leukemia cells display significant sensitivity to Illudin S. [] Irofulven has demonstrated efficacy against diverse cancer types, including breast, lung, colon, and ovarian cancers. [, , ]

Q12: Has the antitumor activity of Illudin S or its analogues been demonstrated in animal models?

A14: Yes, several studies have confirmed the antitumor potential of Illudin S derivatives in preclinical animal models. For instance, HMAF exhibited impressive activity against human tumor xenografts, including breast, lung, and colon cancer models. [] These findings provide a strong rationale for further clinical development.

Q13: Are there any ongoing clinical trials investigating the therapeutic potential of Illudin S or its analogues?

A15: Yes, Irofulven has progressed to clinical trials for various cancer types, including ovarian, prostate, hepatocellular, breast, lung, and colon cancers. [] These trials aim to evaluate its safety and efficacy in humans and potentially establish its role in cancer treatment.

Q14: What are the primary concerns regarding the toxicity of Illudin S?

A16: Illudin S exhibits high toxicity, which has limited its clinical development. [] Its reactivity with cellular thiols like glutathione raises concerns about potential off-target effects and a narrow therapeutic window. [] Research has focused on developing analogues with improved safety profiles.

Q15: Have any specific adverse effects been observed in preclinical studies or clinical trials with Illudin S or its derivatives?

A17: Preclinical studies in rats have shown that Illudin S can induce significant damage to the digestive tract. [] In clinical trials, Irofulven has been associated with hematological and gastrointestinal toxicities. [] Careful dose optimization and monitoring are crucial to manage these potential side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.